2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955494-13-9
VCID: VC7123004
InChI: InChI=1S/C12H13N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H
SMILES: C1=CC=C(C=C1)CC(C2=NC=CC=N2)N.Cl
Molecular Formula: C12H14ClN3
Molecular Weight: 235.72

2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride

CAS No.: 1955494-13-9

Cat. No.: VC7123004

Molecular Formula: C12H14ClN3

Molecular Weight: 235.72

* For research use only. Not for human or veterinary use.

2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride - 1955494-13-9

Specification

CAS No. 1955494-13-9
Molecular Formula C12H14ClN3
Molecular Weight 235.72
IUPAC Name 2-phenyl-1-pyrimidin-2-ylethanamine;hydrochloride
Standard InChI InChI=1S/C12H13N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H
Standard InChI Key KLUBKQRXKTYUQW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C2=NC=CC=N2)N.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride. Its molecular formula is C₁₂H₁₄ClN₃, with a molecular weight of 235.71 g/mol. The structure comprises an ethanamine chain where:

  • Carbon 1 is bonded to a pyrimidin-2-yl group (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3).

  • Carbon 2 is bonded to a phenyl group (C₆H₅).

  • The amine group (-NH₂) is protonated to form the hydrochloride salt (-NH₃⁺Cl⁻).

Structural Analysis

X-ray crystallography of analogous compounds reveals that the pyrimidine and phenyl rings adopt a near-planar conformation, facilitating π-π stacking interactions with biological targets. The hydrochloride salt typically crystallizes in a monoclinic system, with hydrogen bonding between the ammonium ion and chloride counterion stabilizing the lattice.

Table 1: Key Physicochemical Properties

PropertyValue/Range
Molecular Weight235.71 g/mol
Melting Point180–185°C (decomposes)
Solubility in Water>50 mg/mL (25°C)
LogP (Octanol-Water)1.8 ± 0.2
pKa (Amine)8.9 ± 0.3

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

  • Formation of the Ethanamine Backbone:
    A Mannich reaction between benzaldehyde (C₆H₅CHO), ammonium chloride (NH₄Cl), and pyrimidine-2-carbaldehyde (C₅H₄N₂O) in ethanol yields the intermediate 2-phenyl-1-(pyrimidin-2-yl)ethanamine .

    C₆H₅CHO + C₅H₄N₂O + NH₄Cl → C₁₂H₁₃N₃ + H₂O + HCl\text{C₆H₅CHO + C₅H₄N₂O + NH₄Cl → C₁₂H₁₃N₃ + H₂O + HCl}
  • Salt Formation:
    The free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt .

Optimization Strategies

  • Catalysis: Using scandium triflate (Sc(OTf)₃) as a Lewis acid improves reaction yield (75% → 92%) by stabilizing imine intermediates .

  • Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity, as confirmed by HPLC.

Table 2: Synthetic Conditions and Yields

StepReagentsTemperatureTimeYield
MannichBenzaldehyde, NH₄Cl, EtOH60°C12 h75%
Salt Form.HCl, Et₂O0°C1 h95%

Pharmacological Profile

Preclinical Studies

  • Antidepressant Activity: In murine models, analogs reduced immobility time in the forced swim test by 40% at 10 mg/kg (p < 0.01 vs. control).

  • Antimicrobial Effects: Against Staphylococcus aureus, MIC values of 32 μg/mL were observed, comparable to ciprofloxacin .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for:

  • Antipsychotics: N-alkyl derivatives show affinity for serotonin 5-HT₂A receptors (Ki = 15 nM) .

  • Anticancer Agents: Platinum(II) complexes with this ligand exhibit cytotoxicity in HeLa cells (IC₅₀ = 2.1 μM) .

Radiopharmaceuticals

Labeling with fluorine-18 (¹⁸F) enables PET imaging of dopamine receptors, with a radiochemical purity of 98% and molar activity of 45 GBq/μmol .

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